

Unveiling Novel Undecadienes: A Technical Guide to Discovery, Isolation, and Characterization

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Compound of Interest

Compound Name: 5,6-Undecadiene

Cat. No.: B108617

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel bioactive compounds is a cornerstone of drug discovery and development. Among the vast array of natural products, undecadienes—eleven-carbon chains with two double bonds—represent a class of molecules with significant, yet underexplored, therapeutic potential. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of novel undecadienes, with a focus on a recently identified bioactive derivative. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies required to explore this promising class of compounds.

A Novel Undecadiene from *Evodia rutaecarpa*

Recent phytochemical investigations of the dried, nearly ripe fruits of the traditional medicinal plant *Evodia rutaecarpa* (Juss.) Benth. have led to the discovery and isolation of a new quinolone alkaloid featuring an undecadiene moiety: 1-methyl-2-[(1E,5Z)-1,5-undecadienyl]-4(1H)-quinolone[1]. This discovery highlights the potential of terrestrial plants as a source of novel undecadiene structures.

Quantitative Biological Activity

The isolated novel undecadiene derivative, along with other compounds from *Evodia rutaecarpa*, was evaluated for its cytotoxic activity against a panel of human cancer cell lines. The results, as determined by the MTT assay, demonstrate notable inhibitory effects on cell proliferation.

Compound	Cell Line	IC50 (μM)
1-methyl-2-[(1E,5Z)-1,5-undecadienyl]-4(1H)-quinolone	HL-60 (Human promyelocytic leukemia)	14 - 22
N-87 (Human gastric carcinoma)	14 - 22	
H-460 (Human non-small cell lung cancer)	14 - 22	
HepG2 (Human liver cancer)	14 - 22	

Table 1: Cytotoxic Activity of 1-methyl-2-[(1E,5Z)-1,5-undecadienyl]-4(1H)-quinolone. The data indicates a consistent level of cytotoxicity across the tested cancer cell lines[1].

Experimental Protocols

The successful isolation and characterization of 1-methyl-2-[(1E,5Z)-1,5-undecadienyl]-4(1H)-quinolone was achieved through a multi-step process involving extraction, chromatographic separation, and spectroscopic analysis.

Extraction

The air-dried and powdered fruits of *Evodia rutaecarpa* were subjected to extraction with 95% ethanol. This initial step is crucial for liberating the target compounds from the plant matrix.

Chromatographic Isolation and Purification

The crude ethanol extract underwent a series of chromatographic separations to isolate the individual compounds. This process is fundamental to obtaining pure samples of the novel undecadiene for structural elucidation and bioactivity testing. The general workflow is as follows:

- **Initial Fractionation:** The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
- **Silica Gel Column Chromatography:** The ethyl acetate fraction, which contained the target compound, was subjected to column chromatography on silica gel. The column was eluted with a gradient of chloroform and methanol to separate the components based on their polarity.
- **Preparative High-Performance Liquid Chromatography (HPLC):** Fractions containing the compound of interest were further purified using preparative HPLC. This high-resolution technique is essential for obtaining the highly pure compound required for structural analysis.

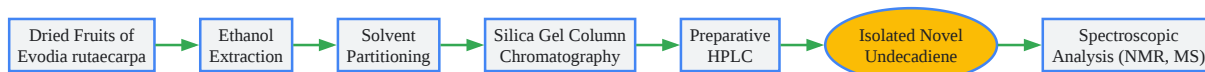
Structure Elucidation

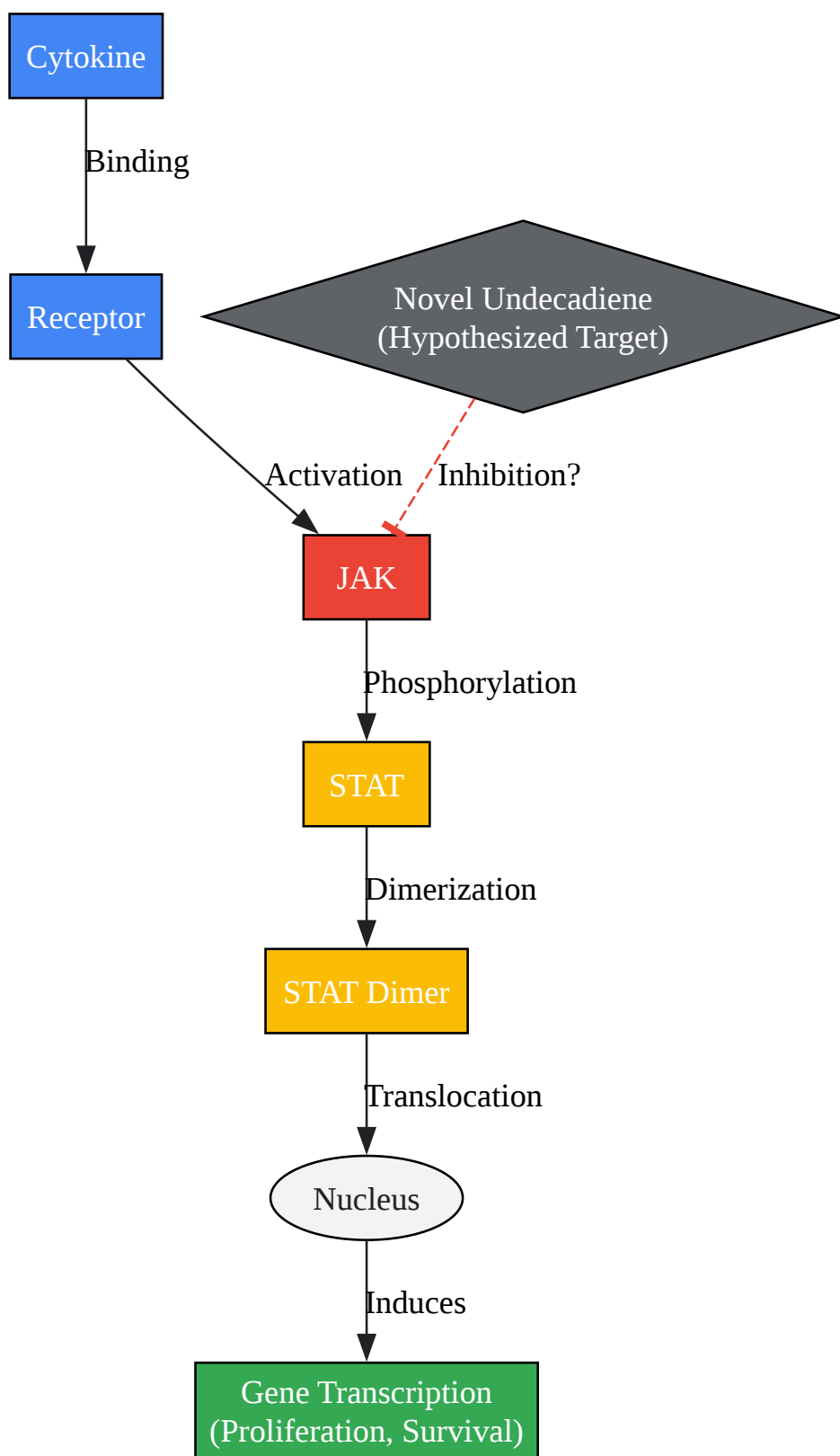
The definitive structure of the novel undecadiene derivative was determined through comprehensive spectroscopic analysis. The following techniques were employed:

- **Mass Spectrometry (MS):** To determine the molecular weight and elemental composition of the compound.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to establish the connectivity of atoms and the stereochemistry of the molecule.

Visualizing the Workflow and Potential Signaling Pathways

To provide a clearer understanding of the experimental process and potential biological mechanisms, the following diagrams have been generated using the DOT language.





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References

- 1. New cytotoxic quinolone alkaloids from fruits of *Evodia rutaecarpa* - PubMed [pubmed.ncbi.nlm.nih.gov]
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